![molecular formula C18H31NO3 B14894470 (1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is a complex organic compound featuring a bicyclic structure with various functional groups. This compound is notable for its unique structural features, including a tert-butyl group and a pentan-3-yloxy substituent, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the tert-butyl group: This step may involve the use of tert-butyl halides in the presence of a strong base to ensure the substitution reaction proceeds efficiently.
Attachment of the pentan-3-yloxy group: This can be accomplished through etherification reactions, where the appropriate alcohol (pentan-3-ol) is reacted with the bicyclic core under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or pentan-3-yloxy groups, often using reagents like alkyl halides or nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (amines, thiols)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl (1S,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of Ethyl (1S,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Ethyl (1S,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (1S,5R,6R)-7-(tert-butyl)-5-(methoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate: Similar structure but with a methoxy group instead of a pentan-3-yloxy group.
Ethyl (1S,5R,6R)-7-(tert-butyl)-5-(ethoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate: Similar structure but with an ethoxy group instead of a pentan-3-yloxy group.
The uniqueness of Ethyl (1S,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H31NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
ethyl (1S,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C18H31NO3/c1-7-13(8-2)22-15-11-12(17(20)21-9-3)10-14-16(15)19(14)18(4,5)6/h11,13-16H,7-10H2,1-6H3/t14-,15+,16+,19?/m0/s1 |
Clé InChI |
UXYQFYXXRVMJMV-FFQLRCDISA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@H]2[C@H]1N2C(C)(C)C)C(=O)OCC |
SMILES canonique |
CCC(CC)OC1C=C(CC2C1N2C(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


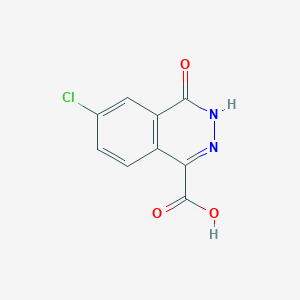


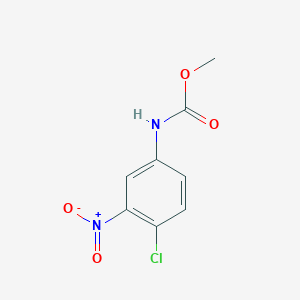
![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)


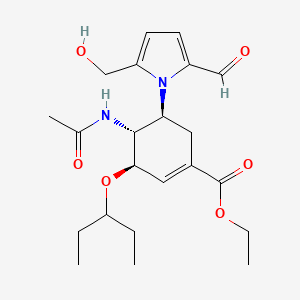
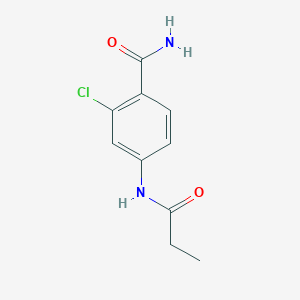
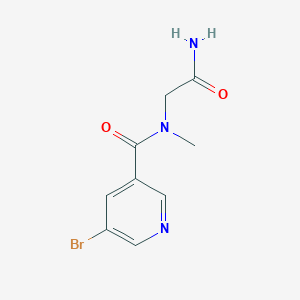
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
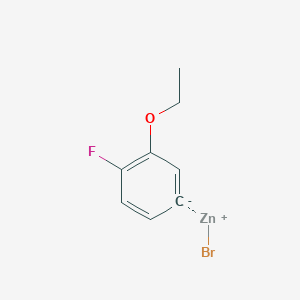
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
